Cas no 1597671-88-9 (4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)

4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester
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- インチ: 1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)16-10(13-9)8-5-4-6-12-8/h8,12H,3-6H2,1-2H3
- InChIKey: MFOQNOWMRDBMBF-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C(OCC)=O)N=C1C1CCCN1
4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766812-2.5g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 2.5g |
$2043.0 | 2025-02-22 | |
Enamine | EN300-766812-0.1g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 0.1g |
$917.0 | 2025-02-22 | |
Enamine | EN300-766812-5.0g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 5.0g |
$3023.0 | 2025-02-22 | |
Enamine | EN300-766812-0.25g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 0.25g |
$959.0 | 2025-02-22 | |
Enamine | EN300-766812-0.5g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 0.5g |
$1001.0 | 2025-02-22 | |
Enamine | EN300-766812-10.0g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 10.0g |
$4483.0 | 2025-02-22 | |
Enamine | EN300-766812-0.05g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 0.05g |
$876.0 | 2025-02-22 | |
Enamine | EN300-766812-1.0g |
ethyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
1597671-88-9 | 95.0% | 1.0g |
$1043.0 | 2025-02-22 |
4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl esterに関する追加情報
4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester (CAS No. 1597671-88-9): A Comprehensive Overview
4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester (CAS No. 1597671-88-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of this ring in 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester contributes to its stability and reactivity, making it an attractive scaffold for drug design. The ethyl ester group at the carboxylic acid position enhances the lipophilicity of the molecule, which can improve its bioavailability and cellular uptake.
Recent studies have highlighted the potential of 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and the inhibition of essential enzymes involved in bacterial metabolism.
In addition to its antimicrobial properties, 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester has shown promise as an anti-inflammatory agent. Research conducted at the University of California found that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pyrrolidine moiety in 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester plays a crucial role in modulating its biological activity. Pyrrolidine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. In a study published in *Bioorganic & Medicinal Chemistry Letters*, it was reported that the pyrrolidine group in this compound enhances its binding affinity to specific protein targets, thereby potentiating its therapeutic effects.
Furthermore, preliminary studies have indicated that 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester may have anticancer properties. A research team at Harvard Medical School found that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. These findings suggest that 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester could be developed as a novel anticancer agent for the treatment of various types of cancer.
The synthesis of 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of an appropriate thioamide with an α-halo ketone followed by esterification with ethanol. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound.
In terms of safety and toxicity, 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester has been evaluated in several preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further research is needed to fully understand its safety profile and potential side effects in humans.
The future development of 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester as a therapeutic agent will likely involve extensive preclinical and clinical trials to assess its efficacy and safety in various disease models. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring combination therapies with other drugs to enhance its therapeutic potential.
In conclusion, 4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester (CAS No. 1597671-88-9) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further development as a novel therapeutic agent. As research in this area continues to advance, it is expected that this compound will play an increasingly important role in the treatment of various diseases.
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